(1-Isothiocyanatoéthyl)benzène

Vue d'ensemble

Description

(1-Isothiocyanatoethyl)benzene, commonly referred to as 1-ITCEB or ITCEB, is an organic compound with a wide range of applications in both industrial and scientific research. It is a colorless liquid with a strong odor and is soluble in both water and organic solvents. In the scientific community, 1-ITCEB is used as a reagent for the synthesis of various compounds, as a catalyst for organic reactions, and as a tool for studying biochemical and physiological processes.

Applications De Recherche Scientifique

Santé gastro-intestinale

Le PEITC est un agent bioactif qui a montré des effets thérapeutiques et préventifs sur les pathologies gastro-intestinales, en particulier le cancer . Il a été constaté qu'il possède des propriétés antioxydantes, anti-inflammatoires, bactéricides et anticancéreuses . Le composé est présent dans certains légumes, tels que le cresson . Il existe un potentiel pour développer une stratégie viable pour prévenir le cancer et d'autres maladies associées du tractus gastro-intestinal en utilisant le PEITC .

Propriétés antioxydantes

Le PEITC présente des bioactivités potentielles telles que des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction aux pressions environnementales et autres.

Propriétés anti-inflammatoires

Il a été constaté que le PEITC possède des propriétés anti-inflammatoires . L'inflammation est une partie vitale de la réponse immunitaire du corps. Cependant, l'inflammation chronique peut entraîner divers problèmes de santé, notamment certains cancers et la polyarthrite rhumatoïde.

Propriétés anticancéreuses

Le PEITC a montré un potentiel en tant qu'agent anticancéreux naturel . Il a été constaté qu'il augmentait la phosphorylation des kinases 1/2 régulées par le signal extracellulaire (ERK1/2), qui sont responsables de la phosphorylation de Nrf2 et de sa translocation vers le noyau . Ce processus est crucial dans la réponse cellulaire du corps au stress oxydatif, qui est impliqué dans diverses maladies, notamment le cancer .

Inhibiteur de la tumorigenèse pulmonaire induite par le NNK

Le phénéthyl isothiocyanate est un inhibiteur de la tumorigenèse pulmonaire induite par le NNK . Le NNK est un carcinogène puissant spécifique du poumon. Des études ont montré que le PEITC peut inhiber la tumorigenèse pulmonaire induite par le NNK .

Safety and Hazards

Mécanisme D'action

1-Phenylethyl isothiocyanate (PEITC) is a naturally occurring isothiocyanate found in some cruciferous vegetables, especially watercress . It has been extensively studied for its potential chemopreventive properties .

Target of Action

PEITC interacts with several targets in the human body. Some of these include Actin, ATP synthase subunits, Cytochrome b5 type B, Diablo homolog, mitochondrial, and Proteasome subunit alpha type-3 . These targets play crucial roles in various cellular processes, including cell structure, energy production, apoptosis, and protein degradation .

Biochemical Pathways

PEITC is known to modulate critical biochemical pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and signal transducer and activator of transcription (STAT) pathways . These pathways are involved in cellular apoptosis and immune responses .

Pharmacokinetics

PEITC exhibits linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . It undergoes reversible metabolism and capacity-limited hepatic elimination . PEITC is metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of PEITC undergoing further conversion to mercapturic acid by N-acetyl transferase in rats and humans .

Result of Action

The molecular and cellular effects of PEITC’s action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione, downregulation of the estrogen receptor, decrease in sensitivity to estrogen, and inhibition of tumor metastasis . Inhibition of angiogenesis is one of the recently reported mechanisms of breast cancer prevention by PEITC .

Action Environment

PEITC is a bioactive compound involved in several biological mechanisms that are naturally related to protecting the plant against external factors . The dietary intake of natural phytochemicals with certain bioactive properties, such as PEITC, has shown therapeutic and preventive effects on various pathologies .

Propriétés

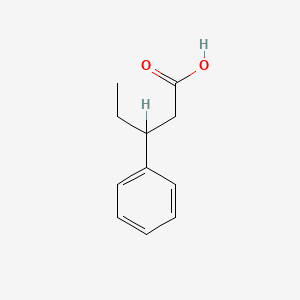

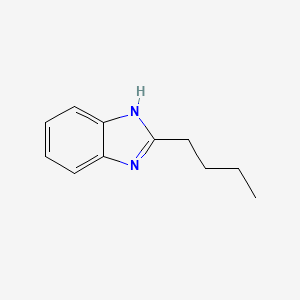

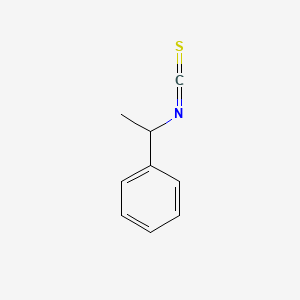

IUPAC Name |

1-isothiocyanatoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCJPTVZIZVKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947112 | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1 | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, (alpha-methylbenzyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032393321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: SCNY1&R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-METHYLBENZYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-isothiocyanatoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.